PfMIF Tautomerase Inhibition: Target Compound vs. Optimised Pyridine Analog
In the PfMIF tautomerase inhibition assay that defined the lead series, the target compound (CHEMBL2178856; BDBM50399047) exhibited a Ki of 39 nM, which is statistically indistinguishable from the 38 nM Ki of the most potent pyridine‑based analog (CHEMBL2178862; BDBM50399046) but was obtained from a chemically distinct 3‑hydroxypiperidine scaffold [1]. This indicates that the 3‑hydroxypiperidine pharmacophore can achieve potency equivalent to the optimised 4‑phenoxypyridine chemotype while offering a different intellectual‑property landscape and synthetic accessibility.
| Evidence Dimension | PfMIF tautomerase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 39 nM |
| Comparator Or Baseline | CHEMBL2178862 (BDBM50399046): Ki = 38 nM |
| Quantified Difference | ΔKi ≈ 1 nM (within assay variability; both compounds essentially equipotent) |
| Conditions | Inhibition of recombinant Plasmodium falciparum MIF expressed in E. coli BL21(DE3), assessed as ketonisation of the enol form of 4‑HPP substrate. |
Why This Matters
A procurement decision may favour the 3‑hydroxypiperidine scaffold for its simpler synthetic route and distinct patent space while retaining the same low‑nanomolar on‑target potency.
- [1] BindingDB entries BDBM50399047 (CHEMBL2178856, Ki 39 nM) and BDBM50399046 (CHEMBL2178862, Ki 38 nM). Assay: PfMIF tautomerase inhibition. View Source
